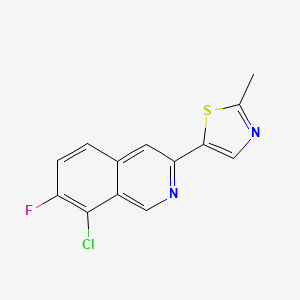
(R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxycyclopropyl moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydroxycyclopropyl intermediate: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the benzyl group: The hydroxycyclopropyl intermediate is then reacted with benzyl bromide in the presence of a base like potassium carbonate to form the benzylated product.
Carbamate formation: The final step involves the reaction of the benzylated intermediate with an isocyanate or carbamoyl chloride to form the desired carbamate.
Industrial Production Methods
Industrial production of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: NaH, alkyl halides, or other nucleophiles.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate: shares structural similarities with other carbamate compounds, such as tert-butyl carbamate and ethyl carbamate.
Cyclopropyl derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol also share the cyclopropyl moiety.
Uniqueness
- The combination of the benzyl group, hydroxycyclopropyl moiety, and carbamate functional group in ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate provides unique chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
benzyl N-[(1R)-2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-8-11(13(17)6-7-13)14-12(16)18-9-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVQUQXMBCDFE-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CO)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@@H](CO)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
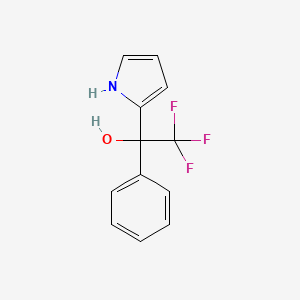

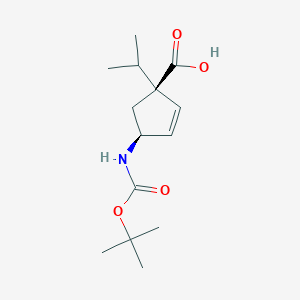
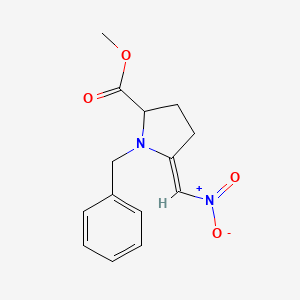


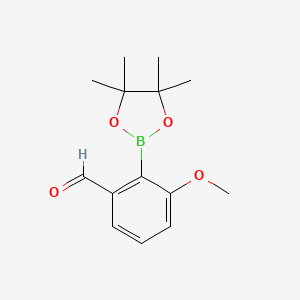


![Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8195123.png)



